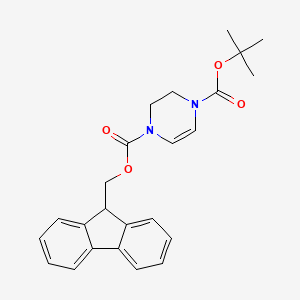

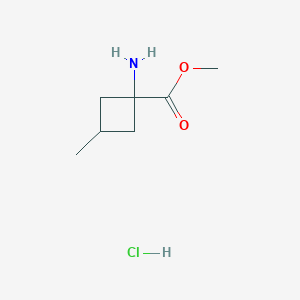

![molecular formula C14H7ClN4O2S2 B2549709 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 865288-23-9](/img/structure/B2549709.png)

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential antimicrobial properties, as suggested by studies on similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves the formation of 1,3,4-oxadiazole rings from carbohydrazide precursors. For instance, in one study, 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol was synthesized from 3-chloro-1-benzothiophene-2-carbohydrazide, which was then used to create various derivatives through condensation reactions with different aromatic aldehydes . Although the exact synthesis route for N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of multiple heterocyclic rings that include nitrogen and sulfur atoms. These structures are confirmed through spectral data such as IR, 1H NMR, 13C NMR, and Mass spectra . The presence of the 1,3,4-oxadiazole ring is a common feature in these molecules, which is known to contribute to their biological activity.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions to form different compounds with potential biological activities. For example, the condensation of 1,3,4-oxadiazole derivatives with chloroacetone can lead to the formation of compounds with a sulfanyl group, which can further react with aromatic aldehydes to form chalcones . These reactions are typically carried out in the presence of bases such as NaOH and solvents like ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens like chlorine can affect these properties and potentially enhance the antimicrobial activity of the compounds. The antimicrobial properties of these compounds have been investigated against a variety of bacterial and fungal strains, showing moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL in DMSO .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Properties

Studies on derivatives of benzothiazole and oxadiazole have highlighted their significant anticancer and antimicrobial activities. Compounds with structural similarities to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating moderate to excellent anticancer activities. These derivatives showed higher anticancer activities than reference drugs in some cases, indicating their potential as therapeutic agents (Ravinaik et al., 2021). Furthermore, similar compounds have been explored for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal strains, suggesting their utility in combating infectious diseases (Naganagowda & Petsom, 2011).

Nematocidal Activity

Recent research has also unveiled the nematocidal properties of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. These studies have led to the identification of compounds with promising nematocidal activities against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest management (Liu et al., 2022).

Synthetic Methodologies and Characterization

The synthetic methodologies for producing compounds within this chemical class involve various cyclization and condensation reactions, providing a framework for the development of novel derivatives with enhanced biological activities. Characterization of these compounds through spectral analysis and X-ray diffraction studies helps in understanding their structural and electronic configurations, which are crucial for their biological functions (Sharma et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN4O2S2/c15-10-6-5-9(22-10)12-18-19-14(21-12)17-11(20)13-16-7-3-1-2-4-8(7)23-13/h1-6H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUCCFJAOWBQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)

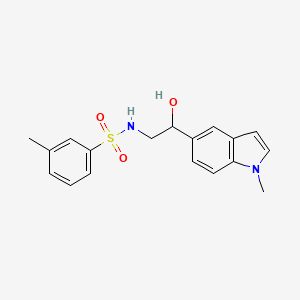

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)

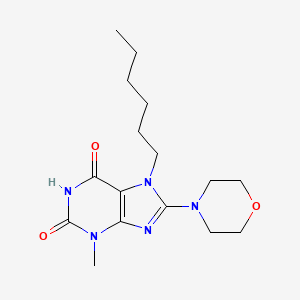

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)

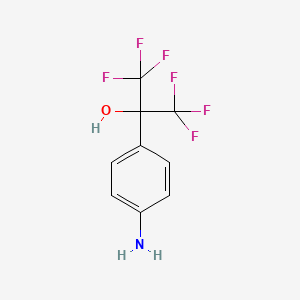

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)